molecular formula C17H14F2N4O2 B278798 N-[4-(difluoromethoxy)phenyl]-5-methyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide

N-[4-(difluoromethoxy)phenyl]-5-methyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide

Cat. No. B278798
M. Wt: 344.31 g/mol
InChI Key: YQCKHBKPRMLMHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(difluoromethoxy)phenyl]-5-methyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide, also known as DFP-10917, is a synthetic compound that has been extensively studied for its potential use in cancer treatment. This compound belongs to the class of pyrazole-based kinase inhibitors and has shown promising results in preclinical studies.

Mechanism of Action

N-[4-(difluoromethoxy)phenyl]-5-methyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide inhibits the activity of several kinases, including FLT3, JAK2, and RET, which are involved in cancer cell growth and survival. By inhibiting these kinases, N-[4-(difluoromethoxy)phenyl]-5-methyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide can induce cancer cell death and inhibit tumor growth. N-[4-(difluoromethoxy)phenyl]-5-methyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed to supply nutrients to tumors, further inhibiting tumor growth.
Biochemical and Physiological Effects:
N-[4-(difluoromethoxy)phenyl]-5-methyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. It is well-tolerated in preclinical studies, with no significant toxicity observed at therapeutic doses. N-[4-(difluoromethoxy)phenyl]-5-methyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide has also been shown to cross the blood-brain barrier, making it a potential candidate for the treatment of brain tumors.

Advantages and Limitations for Lab Experiments

N-[4-(difluoromethoxy)phenyl]-5-methyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide has several advantages for lab experiments, including its potency and selectivity for cancer cells. It has also been shown to have good oral bioavailability, making it easy to administer to animals in preclinical studies. However, N-[4-(difluoromethoxy)phenyl]-5-methyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide has limitations in terms of its solubility, which can make it difficult to formulate for administration. It is also a relatively new compound, and further research is needed to fully understand its potential for clinical use.

Future Directions

Several future directions have been identified for N-[4-(difluoromethoxy)phenyl]-5-methyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide research. One area of interest is the development of combination therapies, where N-[4-(difluoromethoxy)phenyl]-5-methyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide is used in combination with other cancer drugs to improve efficacy. Another area of interest is the development of biomarkers to identify patients who are most likely to respond to N-[4-(difluoromethoxy)phenyl]-5-methyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide treatment. Finally, further preclinical and clinical studies are needed to fully understand the potential of N-[4-(difluoromethoxy)phenyl]-5-methyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide for cancer treatment.

Synthesis Methods

The synthesis of N-[4-(difluoromethoxy)phenyl]-5-methyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide involves several steps, starting from commercially available starting materials. The first step involves the synthesis of 4-(difluoromethoxy)aniline, which is then reacted with 5-methyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxylic acid to obtain the final product, N-[4-(difluoromethoxy)phenyl]-5-methyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide. The synthesis of N-[4-(difluoromethoxy)phenyl]-5-methyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide has been optimized to improve yields and purity, making it a viable candidate for further research.

Scientific Research Applications

N-[4-(difluoromethoxy)phenyl]-5-methyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the activity of several kinases that are involved in cancer cell growth and survival, making it a promising candidate for targeted cancer therapy. Preclinical studies have shown that N-[4-(difluoromethoxy)phenyl]-5-methyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide has potent antitumor activity against a variety of cancer cell lines, including breast, lung, and colon cancer.

properties

Product Name

N-[4-(difluoromethoxy)phenyl]-5-methyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide

Molecular Formula

C17H14F2N4O2

Molecular Weight

344.31 g/mol

IUPAC Name

N-[4-(difluoromethoxy)phenyl]-5-methyl-1-pyridin-2-ylpyrazole-4-carboxamide

InChI

InChI=1S/C17H14F2N4O2/c1-11-14(10-21-23(11)15-4-2-3-9-20-15)16(24)22-12-5-7-13(8-6-12)25-17(18)19/h2-10,17H,1H3,(H,22,24)

InChI Key

YQCKHBKPRMLMHV-UHFFFAOYSA-N

SMILES

CC1=C(C=NN1C2=CC=CC=N2)C(=O)NC3=CC=C(C=C3)OC(F)F

Canonical SMILES

CC1=C(C=NN1C2=CC=CC=N2)C(=O)NC3=CC=C(C=C3)OC(F)F

Origin of Product

United States

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